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Compound of Interest

Compound Name: 4-tert-Butylphthalic anhydride

Cat. No.: B1266167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS)

and a detailed synthetic pathway for 4-tert-butylphthalic anhydride. The information is

presented to support research and development activities where this compound is of interest.

Spectroscopic Data
The following tables summarize the key spectral data for 4-tert-butylphthalic anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.9-7.7 m 3H Aromatic protons

1.3 s 9H tert-Butyl protons

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Note: Experimental data for the ¹³C NMR spectrum of 4-tert-butylphthalic anhydride is not

readily available. The following predictions are based on the analysis of phthalic anhydride and
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related substituted aromatic compounds.

Chemical Shift (ppm) Assignment

~163 Carbonyl carbons (C=O)

~158 Aromatic carbon attached to the tert-butyl group

~136 Aromatic CH

~132 Quaternary aromatic carbons

~124 Aromatic CH

~35 Quaternary carbon of the tert-butyl group

~31 Methyl carbons of the tert-butyl group

Infrared (IR) Spectroscopy
The IR spectrum of 4-tert-butylphthalic anhydride is characterized by the following significant

absorption bands, indicative of its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~2960 Medium C-H stretch (aliphatic)

~1850 Strong
C=O stretch (anhydride,

symmetric)

~1770 Strong
C=O stretch (anhydride,

asymmetric)

~1600 Medium C=C stretch (aromatic)

~1250 Strong C-O-C stretch (anhydride)

Mass Spectrometry (MS)
The mass spectrum of 4-tert-butylphthalic anhydride is expected to show a molecular ion

peak and characteristic fragmentation patterns.
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m/z Relative Intensity Assignment

204 Moderate [M]⁺ (Molecular ion)

189 High [M - CH₃]⁺

161 Moderate [M - C₃H₇]⁺

147 Moderate [M - C₄H₉]⁺

104 High [C₇H₄O]⁺

76 Moderate [C₆H₄]⁺

Experimental Protocols
Detailed methodologies for obtaining the spectral data are provided below. These are

generalized protocols that can be adapted for 4-tert-butylphthalic anhydride.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 4-tert-butylphthalic anhydride.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial.

Filter the solution through a pipette with a cotton or glass wool plug into a standard 5 mm

NMR tube.

Cap the NMR tube securely.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets

for each unique carbon. A larger number of scans will be required compared to ¹H NMR

due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-tert-butylphthalic anhydride with approximately 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine,

homogeneous powder is obtained.

Place a small amount of the mixture into a pellet press.

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
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Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 4-tert-butylphthalic anhydride in a volatile organic solvent

(e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC) inlet.

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70

eV).

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer.

A detector records the abundance of each ion.

Synthesis Workflow
The synthesis of 4-tert-butylphthalic anhydride can be achieved through a multi-step process

starting from o-xylene. The logical relationship of this synthesis is depicted in the following

diagram.

o-Xylene + tert-Butyl chloride 4-tert-Butyl-o-xylene

Friedel-Crafts Alkylation
(Lewis Acid Catalyst) 4-tert-Butylphthalic acid

Oxidation
(e.g., KMnO4) 4-tert-Butylphthalic anhydride

Dehydration
(e.g., Acetic Anhydride or Heat)

Click to download full resolution via product page

Caption: Synthetic pathway of 4-tert-butylphthalic anhydride.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-tert-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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